2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide
Overview
Description
2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring . The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones . The final step involves coupling the pyrazole and thiazole intermediates with a benzamide derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles like amines and thiols (for substitution reactions) . Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions include amino derivatives, substituted benzamides, and more complex heterocyclic compounds .
Scientific Research Applications
2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates . The presence of the nitro group and the heterocyclic rings can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiazole derivatives, such as:
- 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
What sets 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide apart is its unique combination of a pyrazole ring, a thiazole ring, and a benzamide moiety.
Properties
IUPAC Name |
2-[(5-methyl-3-nitropyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c1-10-8-13(20(22)23)18-19(10)9-11-4-2-3-5-12(11)14(21)17-15-16-6-7-24-15/h2-8H,9H2,1H3,(H,16,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWWKBVRPSTUEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2C(=O)NC3=NC=CS3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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